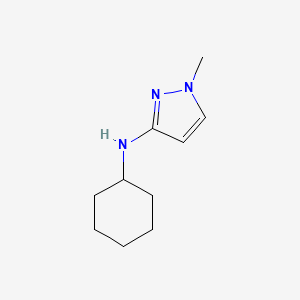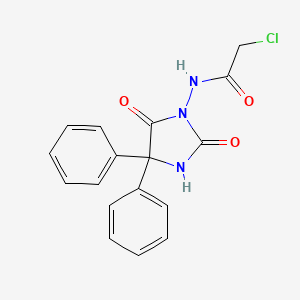
2-chloro-N-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide involves the reaction of 4,4-diphenylimidazolidine-2,5-dione with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The compound can be hydrolyzed to form corresponding acids and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases like potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloro group.
Hydrolysis: Corresponding acids and amines.
Scientific Research Applications
2-chloro-N-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide involves its interaction with specific molecular targets. The chloro group can undergo substitution reactions, leading to the formation of new derivatives that may interact with biological molecules such as enzymes or receptors . These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
- 2-chloro-5-(3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl)-4-fluoro-N-{[methyl(1-methylethyl)amino]sulfonyl}benzamide
- 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione
Uniqueness
2-chloro-N-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide is unique due to its specific structural features, such as the presence of the 4,4-diphenylimidazolidine-2,5-dione moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
CAS No. |
877963-95-6 |
|---|---|
Molecular Formula |
C17H14ClN3O3 |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
2-chloro-N-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide |
InChI |
InChI=1S/C17H14ClN3O3/c18-11-14(22)20-21-15(23)17(19-16(21)24,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,19,24)(H,20,22) |
InChI Key |
JDORNXWMZOGJAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)NC(=O)CCl)C3=CC=CC=C3 |
solubility |
39.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Methylphenyl)methyl]azetidine](/img/structure/B13251125.png)
![1-[Amino(thiophen-3-YL)methyl]cyclopentan-1-OL](/img/structure/B13251135.png)

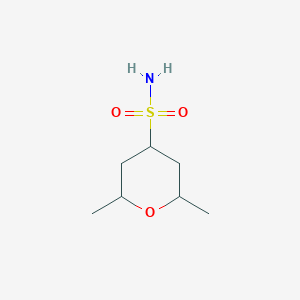
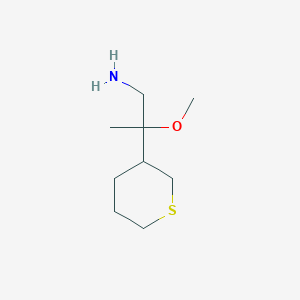

amine](/img/structure/B13251169.png)

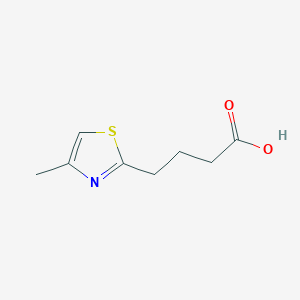
![1-[(tert-Butoxy)carbonyl]-5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13251184.png)
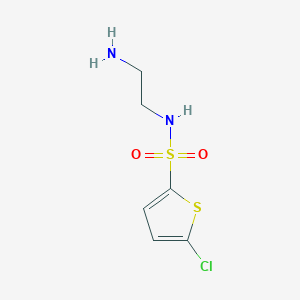
![2-{[(3,4-Dichlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13251197.png)

